Cas no 1805280-08-3 (2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine)

2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H6F5N3/c8-5(9)3-1-2(13)4(6(14)15-3)7(10,11)12/h1,5H,(H4,13,14,15)
- InChI Key: LGNRUZLANOSJPN-UHFFFAOYSA-N
- SMILES: FC(C1C(N)=NC(C(F)F)=CC=1N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 219
- Topological Polar Surface Area: 64.9
- XLogP3: 1.4
2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029073129-1g |
2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine |
1805280-08-3 | 97% | 1g |
$1,490.00 | 2022-04-01 | |
Alichem | A029073129-500mg |
2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine |
1805280-08-3 | 97% | 500mg |
$806.85 | 2022-04-01 | |
Alichem | A029073129-250mg |
2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine |
1805280-08-3 | 97% | 250mg |
$484.80 | 2022-04-01 |
2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine Related Literature
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
Additional information on 2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine
2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound with CAS No. 1805280-08-3, commonly referred to as 2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with amino groups at positions 2 and 4, a difluoromethyl group at position 6, and a trifluoromethyl group at position 3. These substituents contribute to its distinctive chemical properties and potential applications.
Recent studies have highlighted the importance of fluorinated pyridines in various chemical systems. The presence of fluorine atoms in the molecule significantly enhances its stability and reactivity. For instance, the difluoromethyl and trifluoromethyl groups are known to exhibit strong electron-withdrawing effects, which can influence the electronic properties of the pyridine ring. This makes 2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine a promising candidate for applications in electronics, pharmaceuticals, and advanced materials.
One of the most notable advancements involving this compound is its role in the development of novel organic semiconductors. Researchers have demonstrated that the unique electronic configuration of this molecule allows for efficient charge transport properties. This has led to its exploration in the creation of high-performance organic field-effect transistors (OFETs), where it serves as a key component in enhancing device stability and operational efficiency.
In addition to its electronic applications, 2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine has shown potential in the pharmaceutical industry. Its ability to act as a bioisostere—a structural analog that can replace parts of a molecule without significantly altering its overall properties—makes it valuable in drug design. Recent studies have explored its use as a scaffold for developing new classes of kinase inhibitors, which are critical in treating various diseases such as cancer.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include the introduction of amino groups onto the pyridine ring and subsequent fluorination at specific positions. Advanced techniques such as microwave-assisted synthesis and catalytic fluorination have been employed to optimize yield and purity. These methods not only ensure the production of high-quality material but also align with modern green chemistry principles by minimizing waste and energy consumption.
From an environmental standpoint, the stability and biodegradability of 2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine are critical considerations. Recent eco-toxicological studies have indicated that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is needed to fully understand its long-term impact on ecosystems and ensure sustainable practices during its production and application.
In conclusion, 2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine (CAS No. 1805280-08-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with cutting-edge research findings, positions it as a valuable asset in advancing modern science and technology.
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